4-Hydroxyestrone-2-glutathione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H37N3O9S |
|---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[(8R,9S,13S,14S)-3,4-dihydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H37N3O9S/c1-28-9-8-13-14(17(28)4-6-21(28)32)2-3-15-16(13)10-20(25(37)24(15)36)41-12-19(26(38)30-11-23(34)35)31-22(33)7-5-18(29)27(39)40/h10,13-14,17-19,36-37H,2-9,11-12,29H2,1H3,(H,30,38)(H,31,33)(H,34,35)(H,39,40)/t13-,14+,17-,18-,19-,28-/m0/s1 |
InChI Key |
UKCFCQKNUGHMIT-ZSNSHDFUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=C(C=C34)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O |
Origin of Product |
United States |
The Chemical Compound: 4 Hydroxyestrone 2 Glutathione
Formation of this compound
The formation of this compound is a multi-step process that begins with the metabolic activation of 4-OHE1.
Oxidation: 4-Hydroxyestrone (B23518) is oxidized to its corresponding ortho-quinone, 4-hydroxyestrone-3,4-quinone (4-OHE1-3,4-Q). This oxidation can be catalyzed by enzymes like peroxidases and cytochrome P450. oup.com
Conjugation: The highly reactive 4-OHE1-3,4-Q then undergoes a Michael addition reaction with the cellular antioxidant glutathione (B108866) (GSH). nih.govnih.gov This reaction leads to the formation of a stable thioether conjugate, with the glutathione molecule attaching at the C-2 position of the steroid ring, resulting in 4-Hydroxyestrone-2-S-glutathione. nih.govacs.org
This conjugation is considered a critical detoxification pathway, as it neutralizes the reactive quinone, preventing it from binding to other vital cellular macromolecules like DNA. acs.org
Glutathione S-Transferases (GSTs) are a family of Phase II detoxification enzymes that play a central role in protecting cells from electrophilic compounds. nih.govmdpi.com These enzymes catalyze the conjugation of glutathione to a wide variety of substrates, including the quinones derived from catechol estrogens. mdpi.comacs.org
The formation of this compound can be facilitated by GSTs, which accelerate the reaction between the 4-OHE1-3,4-quinone and GSH. acs.org This enzymatic action is a key protective mechanism against the potentially harmful effects of estrogen quinones. However, it has been observed that high concentrations of the estrogen quinone can also lead to the inactivation of GST enzymes through covalent modification, which could compromise this detoxification pathway. nih.govacs.orgacs.org
Biochemical Properties
The conjugation of glutathione to 4-hydroxyestrone significantly alters its chemical and physical properties.
This compound is a thioether adduct formed between the C-2 position of the 4-hydroxyestrone steroid ring and the sulfur atom of the cysteine residue within the glutathione tripeptide. nih.govacs.org This conjugation makes the molecule significantly more polar and water-soluble compared to its parent compound, 4-OHE1, which facilitates its excretion from the body.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C28H37N3O9S |
| Molecular Weight | 591.7 g/mol |
| Synonyms | 4-Hydroxyestrone-2-S-glutathione, 4-OHE1-2-SG |
| Chemical Class | Steroid conjugate, Thioether |
Data sourced from PubChem CID 53481521 nih.gov
Research and Applications
The detection and quantification of this compound in biological systems are primarily used in a research context to study the metabolic activation of estrogens.
The analysis of this compound and related conjugates in biological matrices like urine and bile requires highly sensitive and specific analytical techniques. The primary methods employed include:
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with electrochemical detection, is used to separate and quantify these conjugates. oup.comoup.com The electrochemical detector is particularly suited for analyzing catechols and their derivatives due to their redox properties. oup.com
Mass Spectrometry (MS): Capillary HPLC combined with tandem mass spectrometry (LC/MS/MS) provides definitive identification and structural confirmation of the conjugates. oup.comnih.gov This method is essential for distinguishing between different isomers and confirming the presence of these specific metabolites in complex biological samples. nih.gov
Immunoaffinity Chromatography: Monoclonal antibodies specific to estrogen conjugates, such as those derived from glutathione adducts, have been developed. acs.org These can be used to create affinity columns that capture and pre-concentrate the compounds of interest from samples like urine, increasing the sensitivity of subsequent analytical detection. acs.org
Research using cellular and animal models has been instrumental in understanding the formation and significance of this compound.
In Vitro Studies: Incubations using rat liver microsomes have demonstrated that 4-OHE1 is a substrate for cytochrome P450 enzymes, leading to the formation of its o-quinone, which can be trapped as a glutathione adduct. acs.orgacs.org These studies have helped characterize the specific mono- and di-glutathione conjugates that can be formed. acs.orgacs.org
Animal Models: Studies in male Syrian golden hamsters, an animal model for estrogen-induced carcinogenesis, have been particularly revealing. Following administration of 17β-estradiol or 4-hydroxyestradiol (B23129), various glutathione conjugates, including those of 4-hydroxyestrone, have been identified in the bile and urine. oup.comnih.govoup.com The presence of 4-OHE1(E2)-2-SG conjugates in these animals serves as a direct biomarker, indicating that the metabolic activation of 4-hydroxyestrogens to their reactive quinones occurs in vivo. oup.combslonline.org The detection of these conjugates alongside DNA adducts provides strong evidence for the pathway linking catechol estrogen metabolism to potential genotoxicity. oup.comoup.com
Metabolic Fates and Interconversion Pathways of 4 Hydroxyestrone 2 Glutathione
Further Processing of Glutathione (B108866) Conjugates
Once formed, the glutathione conjugate of 4-hydroxyestrone (B23518) is channeled into a specific metabolic pathway for further processing and eventual elimination from the body.
The initial conjugate, 4-hydroxyestrone-2-glutathione, is a substrate for the mercapturic acid pathway, a well-established route for detoxifying electrophilic compounds. nih.gov This pathway involves the sequential enzymatic cleavage of the glutathione moiety. In breast tissue, for instance, the glutathione conjugate is metabolized into its corresponding cysteine (Cys) and N-acetylcysteine (NAcCys) conjugates. oup.com
The process begins with the removal of the glutamyl residue, followed by the cleavage of the glycinyl residue, to form 4-hydroxyestrone-2-cysteine. nih.govoup.com The final step in the pathway is the N-acetylation of the cysteine conjugate, catalyzed by N-acetyl-transferase, to produce 4-hydroxyestrone-2-N-acetylcysteine, also known as a mercapturate. nih.govoup.com These subsequent metabolites are more water-soluble and are readily excreted, primarily in the urine. nih.govimmunotech.cz The detection of 4-OHE1-2-Cys and 4-OHE1-2-NAcCys in tissues serves as evidence of the in vivo processing of the initial glutathione adduct. oup.com
Competition with Alternative Detoxification Pathways
The formation of this compound does not occur in isolation. It is part of a larger network of competing metabolic pathways that determine the fate of 4-hydroxyestrone. The extent to which 4-OHE1 is conjugated with glutathione depends on the efficacy of other Phase II detoxification enzymes. taylorandfrancis.comwikipedia.org
A primary competing pathway for the detoxification of 4-hydroxyestrone is O-methylation, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). kup.at This enzyme transfers a methyl group to the hydroxyl group of the catechol estrogen, converting 4-hydroxyestrone into 4-methoxyestrone (B195173) (4-MeOE1). rupahealth.comrupahealth.com This methylation is a crucial inactivation step because it prevents the oxidation of 4-OHE1 to its highly reactive semiquinone and quinone forms. taylorandfrancis.comwikipedia.org The resulting 4-MeOE1 is a more stable and less harmful compound that is readily excreted from the body. rupahealth.comrupahealth.com Therefore, efficient COMT activity reduces the pool of 4-OHE1 available for oxidation and subsequent glutathione conjugation, representing a direct competition for the substrate. kup.atgdx.net
Another critical detoxification pathway that competes directly with glutathione conjugation involves the enzyme NAD(P)H-dependent quinone oxidoreductase (NQO1). bslonline.org This enzyme catalyzes the reduction of the reactive electrophile, 4-hydroxyestrone-o-quinone (4-OQE1), back to its less reactive catechol form, 4-hydroxyestrone. bslonline.orgdutchtest.com This reduction effectively "quenches" the reactive quinone, preventing it from binding to cellular macromolecules like DNA or reacting with glutathione. dutchtest.com However, the significance of NQO1 in this protective role has been debated. Some research indicates that 4-OQE1 is indeed a substrate for NQO1, but the enzymatic acceleration of its reduction is relatively modest compared to the non-enzymatic reduction by NADPH, especially at low, physiologically relevant concentrations. nih.govacs.orgacs.org This suggests that while NQO1 contributes to the detoxification of estrogen quinones, its role may be less central than previously hypothesized. nih.govacs.org
Beyond O-methylation, 4-hydroxyestrone can also be directly conjugated through two other major Phase II detoxification pathways: glucuronidation and sulfation. taylorandfrancis.comkup.at These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. immunotech.czoup.com
Glucuronidation: This process attaches a glucuronic acid molecule to 4-hydroxyestrone, significantly increasing its water solubility and facilitating its excretion. immunotech.cz The enzyme UGT1A9 has been identified as being responsible for the glucuronidation of 4-hydroxyestrone. taylorandfrancis.com
Sulfation: This pathway involves the addition of a sulfonate group, also rendering the molecule more hydrophilic for easier elimination. oup.com Specifically, the enzyme SULT1A1 is known to catalyze the sulfation of 4-hydroxyestrone. oup.com
Both glucuronidation and sulfation act on 4-hydroxyestrone itself, thereby diverting it away from the oxidative pathway that leads to the formation of the reactive quinone and its subsequent glutathione conjugate. taylorandfrancis.comkup.atoup.com
Biological and Mechanistic Implications of 4 Hydroxyestrone 2 Glutathione and Its Precursors/metabolites
Role in Cellular Detoxification and Antioxidant Defense Mechanisms
The metabolic pathway leading to the formation of 4-Hydroxyestrone-2-glutathione is a critical component of cellular defense. This process is centered on the neutralization of highly reactive estrogen metabolites, thereby protecting the cell from potential damage.
The formation of this compound is a key step in the detoxification of catechol estrogens. Estrone (B1671321) is first metabolized by cytochrome P450 enzymes, particularly CYP1B1, to form 4-hydroxyestrone (B23518) (4-OHE1). rupahealth.comwikipedia.org This catechol estrogen can then be oxidized to a highly reactive and electrophilic metabolite, the 4-hydroxyestrone-o-quinone (4-OHE1-Q). acs.orgnih.govnih.gov
These quinones are dangerous to the cell because their electrophilic nature allows them to react with cellular macromolecules, including DNA. acs.orgpnas.org To prevent this, the cell utilizes glutathione (B108866) (GSH), a major endogenous antioxidant. researchgate.netcymbiotika.com Through a process called conjugation, which can be catalyzed by glutathione-S-transferase (GST) enzymes, GSH reacts with the estrogen quinone. researchgate.netmetagenicsinstitute.com This reaction forms a stable and less reactive glutathione conjugate, this compound. nih.govacs.org This conjugation effectively sequesters the reactive quinone, preventing it from causing cellular damage and marking it for elimination from the body. researchgate.netcymbiotika.com The formation of mono- and di-glutathione adducts of 4-OHE1-o-quinone has been observed in microsomal systems. nih.gov
The metabolism of 4-hydroxyestrone is intricately linked with cellular oxidative stress, both through the generation of reactive oxygen species and the subsequent activation of antioxidant defense systems.
The precursors of this compound, namely 4-hydroxyestrone and its corresponding semiquinone and quinone, are highly redox-active molecules. oup.comnih.govpnas.org They can participate in a process known as redox cycling. oup.compnas.orgnih.gov During redox cycling, the catechol estrogen is oxidized to a semiquinone, and then to a quinone, a process that can generate superoxide (B77818) anion radicals. rupahealth.comoup.com The quinone can then be reduced back to the catechol form by cellular reductases, consuming reducing equivalents like NADPH and allowing the cycle to repeat. nih.gov
This futile cycling results in the continuous production of reactive oxygen species (ROS), including superoxide anion (O2•−), hydrogen peroxide (H2O2), and highly reactive hydroxyl radicals (•OH). rupahealth.comoup.comnih.gov Studies have demonstrated that catechol metabolites of endogenous estrogens, including 4-hydroxyestrone, can generate H2O2 and hydroxyl radicals in breast epithelial cells. nih.govbslonline.orgtechnion.ac.il This production of ROS can lead to oxidative damage to cellular macromolecules such as DNA, lipids, and proteins. rupahealth.comacs.org
The generation of ROS by catechol estrogens and their quinones disrupts the normal cellular redox balance, tipping it towards a state of oxidative stress. pnas.org However, the cell has evolved intricate systems to counteract this. The presence of these reactive species can trigger the activation of antioxidant defense pathways. nih.govjst.go.jp
One of the key pathways activated by catechol estrogens is the Nrf2 (NF-E2-related factor 2)-antioxidant responsive element (ARE) pathway. nih.govjst.go.jpnih.gov Studies have shown that 4-hydroxyestradiol (B23129), a related catechol estrogen, can activate the ARE through an Nrf2-dependent mechanism. nih.gov This activation is thought to be mediated by the electrophilic nature of the estrogen quinones, which can covalently modify Keap1, the negative regulator of Nrf2, leading to Nrf2 nuclear translocation and the upregulation of antioxidant genes. jst.go.jpnih.gov These genes include enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), which play roles in detoxification and antioxidant defense. nih.govnih.gov
The conjugation of 4-hydroxyestrone quinone with glutathione is itself a critical part of maintaining redox balance. cymbiotika.com By scavenging the electrophilic quinone, glutathione not only prevents direct damage but also terminates the ROS-generating redox cycle. researchgate.net Thus, the formation of this compound is a direct reflection of the cell's capacity to manage oxidative and electrophilic stress induced by estrogen metabolism.
Modulation of Oxidative Stress Pathways
Interactions with Cellular Macromolecules
The high reactivity of the quinone precursors of this compound makes them a significant threat to the integrity of cellular macromolecules, most notably DNA.
If not detoxified by conjugation with glutathione or other phase II enzymes, the electrophilic catechol estrogen-3,4-quinones, such as that derived from 4-hydroxyestrone, can react with DNA. pnas.orgresearchgate.netpnas.org This reaction leads to the formation of covalent DNA adducts. researchgate.netnih.gov
The primary products of this reaction are unstable, depurinating adducts, specifically at the N7 position of guanine (4-OHE1(E2)-1-N7Gua) and the N3 position of adenine (4-OHE1(E2)-1-N3Ade). nih.govmdpi.comnih.govoup.com These adducts weaken the glycosidic bond connecting the DNA base to the sugar-phosphate backbone, leading to the spontaneous loss of the adducted base and the creation of an apurinic (AP) site. acs.orgpnas.orgnih.gov
These apurinic sites are mutagenic lesions. pnas.orgpnas.org If the cell's DNA repair machinery, primarily base excision repair, makes an error while trying to fix the gap, it can result in permanent mutations, such as G→T and A→T transversions. nih.govnih.gov The accumulation of such mutations in critical genes is considered a key mechanism for the initiation of cancer. pnas.orgresearchgate.netnih.gov The formation of these depurinating adducts by 4-hydroxyestrogen quinones is considered significantly more potent in carcinogenesis compared to the adducts formed from 2-hydroxyestrogens. mdpi.comnih.gov
Interactions with Proteins and Enzymatic Activity
Beyond DNA, the precursors of this compound can interact with and modulate the function of various proteins, including key enzymes involved in cellular homeostasis.
Recent research has identified 4-hydroxyestrone (4-OHE1) as a potent, novel small-molecule inhibitor of Protein Disulfide Isomerase (PDI). acs.orgnih.gov PDI is a crucial enzyme in the endoplasmic reticulum that catalyzes the formation, reduction, and isomerization of disulfide bonds, ensuring proper protein folding. acs.org
Studies have demonstrated that 4-OHE1 can directly bind to PDI both in vitro and within intact cells. nih.gov Computational modeling suggests that 4-OHE1 forms hydrogen bonds with the histidine residue at position 256 (His256) of PDI, which is critical for its catalytic activity. nih.gov This interaction leads to the inhibition of PDI's enzymatic function. This inhibitory effect is independent of the estrogen receptor, highlighting a non-classical mechanism of action for this estrogen metabolite. acs.org Earlier studies had also shown that estrogens, in general, can non-competitively inhibit PDI activity. nih.gov
| Finding | Methodology | Conclusion | Reference |
|---|---|---|---|
| Potent PDI Inhibitor | In vitro insulin aggregation assay | 4-OHE1 directly inhibits the catalytic activity of human PDI. | nih.gov |
| Direct Binding | Pull-down and CETSA assays | 4-OHE1 directly binds to PDI in vitro and in intact cells. | acs.orgnih.gov |
| Binding Site Interaction | Computational modeling | 4-OHE1 is predicted to form two hydrogen bonds with PDI residue His256. | nih.gov |
| Functional Consequence | Cell-based assays | Inhibition of PDI by 4-OHE1 reduces iNOS dimerization and nitric oxide accumulation. | nih.gov |
The formation of this compound is a prime example of covalent modification catalyzed by Glutathione S-transferases (GSTs). researchgate.net The reactive catechol estrogen-3,4-quinone, a precursor metabolite, is a substrate for GSTs. researchgate.net These enzymes facilitate the nucleophilic attack of the sulfhydryl group of glutathione (GSH) onto the electrophilic quinone. nih.govmdpi.com
This conjugation reaction results in the formation of a stable, water-soluble glutathione conjugate (e.g., this compound). mdpi.com This process is a critical detoxification pathway, as it inactivates the highly reactive quinone, preventing it from binding to and damaging other crucial cellular macromolecules like DNA and proteins. researchgate.net Therefore, GSTs play a protective role by catalyzing the covalent modification of the estrogen quinone with glutathione, effectively neutralizing its genotoxic potential. The reaction represents a covalent modification of the glutathione molecule and the estrogen quinone, rather than an inactivation of the GST enzyme itself. mdpi.commdpi.com
Modulation of Intracellular Signaling Pathways (Mechanistic Focus)
Metabolites such as 4-hydroxyestrone can influence cellular signaling cascades, affecting processes like gene expression and the activity of key regulatory proteins.
4-hydroxyestrone has been shown to modulate the activity of the tumor suppressor protein p53, a critical transcription factor that regulates the cell cycle and apoptosis. nih.gov In neuronal cells, 4-OHE1 exerts a protective effect against oxidative damage through a mechanism involving the subcellular localization of p53. nih.gov
Specifically, 4-OHE1 promotes the cytoplasmic translocation of p53. nih.gov This effect is mediated by the enzyme SIRT1, a deacetylase. 4-OHE1 treatment helps restore cellular levels of SIRT1 that are reduced by oxidative stress. nih.gov SIRT1 then deacetylates p53, an action that favors its localization in the cytoplasm rather than the nucleus. By sequestering p53 in the cytoplasm, 4-OHE1 prevents it from accessing the nucleus and activating the transcription of its target genes, which can include pro-apoptotic factors. nih.gov This inhibition of p53's transcriptional activity is a key component of the neuroprotective action observed for 4-OHE1. nih.gov
| Effect | Mechanism | Functional Outcome | Reference |
|---|---|---|---|
| Increased cytoplasmic translocation of p53 | Mediated by SIRT1-dependent deacetylation of p53. | Prevents nuclear accumulation of p53. | nih.govnih.gov |
| Inhibition of p53 transcriptional activity | Cytoplasmic sequestration prevents p53 from binding to target gene promoters. | Suppression of glutamate-induced neuronal death. | nih.gov |
| Restoration of SIRT1 protein levels | 4-OHE1 co-treatment reverses the glutamate-induced decrease in SIRT1. | Enables deacetylation of acetylated p53. | nih.gov |
Impact on Apoptosis and Cell Proliferation Pathways (mechanistic studies)
The formation of this compound is a critical detoxification step, mitigating the potentially harmful effects of its precursor, 4-hydroxyestrone. The impact of this biotransformation on cellular pathways governing apoptosis (programmed cell death) and proliferation is significant, primarily by preventing the accumulation of reactive catechol estrogen metabolites.
Research into the direct effects of this compound on these pathways is limited. However, the mechanistic implications can be understood by examining the actions of its precursors and the role of glutathione (GSH). The precursor, 4-hydroxyestradiol (4-OHE2), a metabolite of 17β-estradiol, has been shown to induce apoptosis in human mammary epithelial cells. This process is characterized by the accumulation of intracellular reactive oxygen species (ROS), cleavage of poly(ADP-ribose)polymerase, and disruption of the mitochondrial transmembrane potential nih.gov. The generation of ROS is a key event, as these reactive molecules can cause cellular damage and trigger apoptotic cascades nih.gov.
Glutathione plays a crucial role in cellular defense against oxidative stress by detoxifying ROS. The conjugation of 4-hydroxyestrone with GSH to form this compound is a key mechanism for neutralizing its reactive potential. The availability of glutathione is linked to the regulation of cell proliferation, with cancer cells exhibiting high proliferative capacity often showing elevated GSH levels researchgate.net. Depletion of GSH has been demonstrated to decrease DNA synthesis, suggesting its importance in supporting cell proliferation researchgate.net. The glutathione system, which includes glutathione itself, is a central regulator of cellular redox homeostasis and is involved in detoxifying harmful substances mdpi.com.
Therefore, the formation of this compound can be seen as a pro-survival mechanism. By scavenging the reactive 4-hydroxyestrone, the glutathione conjugate prevents the initiation of oxidative stress-induced apoptosis. This detoxification pathway is essential for maintaining cellular integrity and preventing the damaging effects of catechol estrogen metabolites on critical cellular components.
| Compound/Metabolite | Effect on Apoptosis | Effect on Cell Proliferation | Mechanism of Action |
| 4-Hydroxyestradiol (4-OHE2) | Induces apoptosis | Inhibits proliferation | Accumulation of intracellular ROS, disruption of mitochondrial transmembrane potential nih.gov |
| Glutathione (GSH) | Inhibits apoptosis | Supports proliferation | Detoxification of ROS, maintenance of cellular redox homeostasis researchgate.netmdpi.com |
| This compound | Inhibits apoptosis (inferred) | Supports proliferation (inferred) | Neutralization of reactive 4-hydroxyestrone, prevention of oxidative stress |
Neuroprotective Mechanisms of 4-Hydroxyestrone (e.g., SIRT1-mediated p53 deacetylation)
Beyond its role as a metabolic intermediate, 4-hydroxyestrone (4-OH-E1) has demonstrated significant neuroprotective effects, independent of classical estrogen receptor signaling. Studies have shown that 4-OH-E1 can strongly protect neuronal cells from oxidative damage nih.govnih.gov. This protective effect is more potent than that of its parent hormone, 17β-estradiol nih.gov.
A key mechanism underlying the neuroprotective action of 4-hydroxyestrone involves the regulation of the tumor suppressor protein p53 through the activity of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase nih.govnih.gov. Under conditions of cellular stress, such as oxidative damage, p53 can be activated, leading to the initiation of apoptosis nih.govplos.org. The acetylation of p53 is a critical step in its activation and subsequent promotion of pro-apoptotic gene expression nih.gov.
4-Hydroxyestrone exerts its neuroprotective effect by modulating this pathway. It has been shown to increase the cytoplasmic translocation of p53, a process that is a consequence of SIRT1-mediated deacetylation of p53 nih.govnih.gov. By promoting the deacetylation of p53, SIRT1 effectively inactivates its pro-apoptotic function nih.govresearchgate.net. This prevents the transcription of genes that would otherwise lead to cell death, thereby preserving neuronal viability.
The interaction between 4-hydroxyestrone, SIRT1, and p53 highlights a novel, non-estrogenic mechanism of neuroprotection. This pathway is of significant interest for its potential therapeutic implications in neurodegenerative diseases characterized by oxidative stress and neuronal cell death.
| Factor | Role in Neuroprotection | Mechanism |
| 4-Hydroxyestrone (4-OH-E1) | Neuroprotective agent | Enhances SIRT1-mediated deacetylation of p53, leading to its inactivation and increased cytoplasmic translocation nih.govnih.gov |
| SIRT1 | Key mediator of neuroprotection | Deacetylates p53, thereby inhibiting its pro-apoptotic transcriptional activity nih.govnih.govnih.gov |
| p53 | Target of neuroprotective pathway | When acetylated, it can induce apoptosis. Deacetylation by SIRT1 prevents this apoptotic signaling nih.govplos.org |
Advanced Research Models and Approaches
In Vitro Experimental Systems for Mechanistic Studies
In vitro systems offer controlled environments to investigate the specific biochemical reactions and cellular responses related to 4-Hydroxyestrone-2-glutathione. These models are instrumental in dissecting the roles of individual enzymes and cellular components.
Recombinant enzyme systems allow for the study of specific enzymes in isolation, providing precise information about their catalytic activities. Members of the glutathione (B108866) S-transferase (GST) family of detoxification enzymes are crucial in this context. nih.gov Studies using purified cytochrome P450 (CYP450) enzymes are used to identify the specific isoforms responsible for the initial oxidation of estrone (B1671321) to 4-hydroxyestrone (B23518) (4-OHE1). Subsequently, purified GSTs are employed to characterize the kinetics and specificity of the conjugation of the reactive intermediate, estrone-3,4-quinone, with glutathione (GSH) to form this compound. This approach helps to determine which GST isoforms (e.g., alpha, mu, pi) are most efficient at detoxifying the reactive quinone, preventing it from binding to other cellular macromolecules like DNA. nih.gov
Subcellular fractions, particularly liver microsomes, provide a more complex and physiologically relevant environment than purified enzymes for studying metabolism. Microsomes contain a rich complement of drug-metabolizing enzymes, including the CYP450 system, embedded in a lipid membrane.
In studies using rat liver microsomes, 4-OHE1 has been shown to be an excellent substrate for CYP450-catalyzed oxidation. nih.govacs.org The resulting reactive estrone-3,4-quinone is highly unstable and is trapped using glutathione. This reaction yields a mono-glutathione adduct, this compound, as well as a di-glutathione adduct. nih.govacs.org The rate of formation of these glutathione-quinone adducts from 4-OHE1 is approximately 40 times higher than the rate from the parent compound, estrone. nih.govacs.org The half-life of the estrone-3,4-quinone intermediate generated from 4-OHE1 has been determined to be 12.2 ± 0.4 minutes under physiological conditions (pH 7.4, 37°C), highlighting its significant reactivity. nih.govacs.org
Similarly, studies with rat brain microsomes have indicated that 4-hydroxylation is a more predominant metabolic pathway for estrogens compared to 2-hydroxylation in the central nervous system, suggesting that the formation of 4-hydroxyestrone and its subsequent glutathione conjugate is a key process in neural tissue. nih.gov
Table 1: In Vitro Metabolism of 4-Hydroxyestrone in Rat Liver Microsomes
| Parameter | Value | Reference |
|---|---|---|
| Relative Rate of GSH Adduct Formation (vs. Estrone) | 40-fold higher | nih.govacs.org |
| Products Formed | Mono-GSH adduct, Di-GSH adduct | nih.govacs.org |
| Half-life of Estrone-3,4-quinone Intermediate | 12.2 ± 0.4 minutes | nih.govacs.org |
Cell culture models provide an integrated system to study the formation of this compound and the cellular response to its precursor, 4-OHE1. In immortalized mouse hippocampal neuronal cells (HT22), 4-OHE1 has demonstrated a strong neuroprotective effect against oxidative damage, superior to that of its parent estrogens. nih.govnih.gov This protection is linked to the compound's antioxidant properties and its ability to modulate cellular signaling pathways. nih.gov While these studies focus on the parent catechol estrogen, they underscore the importance of its metabolic pathways, including glutathione conjugation, in determining its ultimate biological effects within the cell. The formation of this compound within these cells represents a detoxification step that mitigates the potential for the reactive quinone intermediate to cause cellular damage.
In Vivo Animal Models for Metabolic and Mechanistic Investigations
In vivo animal models are indispensable for understanding the metabolism of estrogens in a whole-organism context, accounting for absorption, distribution, metabolism, and excretion (ADME) processes.
Rodent models have been pivotal in demonstrating the in vivo formation and relevance of this compound and its downstream metabolites.
Syrian Golden Hamster: This model has been used extensively to study estrogen-induced carcinogenesis, particularly kidney tumors. oup.comoup.com When male Syrian golden hamsters are treated with 4-hydroxyestradiol (B23129) (4-OHE2), a variety of metabolites are detected in the urine, providing strong evidence for the formation of the reactive quinone intermediate in vivo. oup.comoup.com Although the direct glutathione conjugate (4-OHE1(E2)-2-SG) is detectable by mass spectrometry, the predominant conjugates found in the urine are the N-acetylcysteine (NAcCys) metabolites, which are the final products of the mercapturic acid pathway that begins with glutathione conjugation. oup.com The detection of these downstream metabolites confirms that the initial formation of this compound (or its estradiol (B170435) equivalent) is a significant metabolic event in this model. oup.comoup.com
ACI Rats: This inbred rat strain is susceptible to estrogen-induced mammary tumors. nih.gov In vivo studies involving the injection of 4-OHE2 directly into the mammary glands of female ACI rats led to the detection of glutathione conjugates. nih.gov This finding demonstrates that the metabolic activation of 4-hydroxyestrogens to reactive quinones and their subsequent detoxification via glutathione conjugation occurs directly within the target tissue for carcinogenesis. nih.gov However, other studies have shown that systemic administration of 4-OHE1 did not induce mammary tumors in ACI rats, suggesting that the balance between metabolic activation and detoxification pathways is critical in determining the carcinogenic outcome. nih.gov
Table 2: Detection of 4-Hydroxyestrogen-Glutathione Pathway Metabolites in Rodent Models
| Model | Treatment | Tissue/Fluid Analyzed | Key Metabolites Detected | Reference |
|---|---|---|---|---|
| Syrian Golden Hamster | 4-Hydroxyestradiol | Urine | 4-OHE₁(E₂)-2-SG, 4-OHE₁(E₂)-2-Cys, 4-OHE₁(E₂)-2-NAcCys | oup.com |
| ACI Rat | 4-Hydroxyestradiol | Mammary Gland | Glutathione conjugates of 4-OHE₂ | nih.gov |
Investigating the metabolism of 4-hydroxyestrone in vivo requires careful experimental design and sophisticated analytical techniques. The inherent instability of the catechol estrogens and their quinone intermediates necessitates meticulous sample handling, often involving immediate processing or the use of stabilizing agents.
Analysis of metabolites like this compound and its subsequent mercapturic acid products from biological matrices (e.g., urine, plasma, tissue homogenates) typically requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with electrochemical detection or tandem mass spectrometry (LC-MS/MS) is frequently used for the identification and quantification of these conjugates. oup.comnih.gov These methods allow for the separation of various estrogen metabolites and provide structural confirmation, which is crucial for verifying the metabolic pathways active in the animal model. Furthermore, study design must account for the appropriate selection of animal model, route of administration, and time points for sample collection to accurately capture the formation and clearance of these key metabolites.
Computational and Structural Biology Approaches
Computational and structural biology offer powerful in silico tools to investigate the interactions of metabolites like this compound with cellular macromolecules. These approaches provide insights into binding affinities, interaction dynamics, and the structural basis of biological activity, guiding further experimental studies.
Molecular Modeling of Compound-Protein Interactions (e.g., with PDI)
While direct molecular modeling studies specifically for this compound are not extensively documented in publicly available research, the interaction of its parent compound, 4-hydroxyestrone (4-OHE1), with proteins such as Protein Disulfide Isomerase (PDI) has been explored. Computational modeling has suggested that 4-OHE1 can bind directly to PDI. researchgate.net This interaction is stabilized by hydrogen bonds, notably with the amino acid residue His256. researchgate.net
Given that this compound is a larger molecule due to the addition of the glutathione moiety, its interaction with PDI would likely differ. Molecular modeling could be employed to predict how this bulky, hydrophilic glutathione group might alter the binding mode observed with 4-OHE1. It is plausible that the glutathione portion could establish additional interactions with surface residues of the protein, potentially altering the binding affinity and the orientation of the estrone core within the binding pocket. Such studies would be crucial in determining whether this compound can still effectively interact with and possibly modulate the activity of proteins like PDI. The introduction of a more glutaredoxin-like active site in PDI has been shown to increase its affinity for glutathione, which could influence the interaction with glutathione conjugates. nih.gov
Future molecular modeling research could focus on building a model of the this compound conjugate and simulating its interaction with PDI and other potential protein targets. This would help in understanding the structural determinants of these interactions and their potential biological consequences.
Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to predict and analyze the binding of small molecules to proteins. Docking studies can predict the preferred binding orientation of a ligand in a protein's active site, while MD simulations provide insights into the stability and dynamics of the ligand-protein complex over time.
The application of these techniques to this compound could provide valuable information. Docking studies could identify potential binding sites on various proteins, including enzymes involved in its metabolism or downstream signaling pathways. Subsequent MD simulations could then be used to assess the stability of these interactions and to characterize the conformational changes in both the ligand and the protein upon binding. This would allow for a detailed understanding of the binding energetics and the key amino acid residues involved in the interaction.
Table 1: Potential Applications of Docking and Molecular Dynamics Simulations for this compound
| Computational Technique | Application for this compound | Potential Insights |
|---|
| Molecular Docking | Prediction of binding modes with target proteins (e.g., PDI, GSTs, estrogen receptors). | - Identification of potential binding pockets.
Omics-based Approaches for Systems-Level Understanding
"Omics" technologies, such as metabolomics and proteomics, offer a systems-level perspective on the biological roles of molecules like this compound. These approaches allow for the comprehensive analysis of metabolites and proteins in biological systems, providing a broader understanding of metabolic pathways and interaction networks.
Metabolomics Profiling of Estrogen Conjugates
Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. This approach is particularly well-suited for studying the complex pathways of estrogen metabolism, which involve numerous conjugated forms. Liquid chromatography-mass spectrometry (LC-MS) is a key analytical platform in metabolomics for the detection of these conjugates. researchgate.netnih.gov
Specific metabolomics profiles that comprehensively include this compound are not extensively detailed in current literature. However, methods for the simultaneous measurement of various estrogen metabolites, including glucuronide and sulfate (B86663) conjugates, have been developed using LC-MS/MS. researchgate.net These methods could be adapted and expanded to include the quantification of glutathione conjugates like this compound in various biological matrices such as urine and plasma.
A targeted metabolomics approach could be developed to specifically quantify this compound and its related metabolites. This would enable studies to investigate how the levels of this conjugate vary in different physiological and pathological conditions, providing insights into its formation, and clearance. Untargeted metabolomics could also be employed to explore the broader metabolic changes that occur in response to the formation of this conjugate, potentially revealing novel biological roles. nih.govnih.gov
Proteomics to Identify Interacting Proteins
Proteomics focuses on the large-scale study of proteins, including their structures, functions, and interactions. Chemical proteomics approaches can be utilized to identify the protein targets of bioactive small molecules. nih.gov
While there are no specific proteomics studies to date that have identified the protein interactome of this compound, the methodologies to do so are well-established. One approach involves using a chemically modified version of the compound of interest as a "bait" to capture its interacting proteins from a cell lysate. These captured proteins can then be identified by mass spectrometry. A study utilizing a similar strategy with ethinylestradiol as a probe successfully identified numerous protein targets of catechol estrogens in liver microsomes. nih.gov Among the identified strong binders were proteins involved in cellular redox processes and detoxification, such as glutathione transferase, superoxide (B77818) dismutase, and catalase. nih.gov
The application of such a chemical proteomics strategy to this compound could lead to the identification of its specific cellular binding partners. This would be a critical step in elucidating its molecular mechanisms of action and its potential roles in cellular processes. The formation of adducts between reactive molecules and proteins is a known mechanism of cellular signaling and toxicity, and proteomics is a key tool for identifying these adducted proteins. nih.govnih.gov
Table 2: Potential "Omics" Approaches for the Study of this compound
| Omics Approach | Methodology | Potential Findings |
|---|
| Targeted Metabolomics | LC-MS/MS-based quantification of this compound and related estrogen metabolites. | - Determination of conjugate levels in biological samples.
Future Research Directions and Unanswered Questions
Elucidation of Comprehensive Metabolic Networks and Fluxes for 4-Hydroxyestrone-2-glutathione
A comprehensive understanding of the metabolic network surrounding this compound is essential for contextualizing its biological role. This involves mapping not only its formation but also its subsequent catabolism and the interplay with other metabolic pathways.
The formation of this compound is initiated by the oxidation of estrone (B1671321) to 4-hydroxyestrone (B23518) (4-OHE1) by cytochrome P450 enzymes, particularly CYP1B1 rupahealth.comresearchgate.net. 4-OHE1 is then further oxidized to the highly reactive estrone-3,4-quinone (E1-3,4-Q) acs.orgacs.org. This quinone is an electrophile that can be detoxified through conjugation with glutathione (B108866) (GSH), a reaction that can be catalyzed by Glutathione S-transferases (GSTs) oup.comresearchgate.netmetagenicsinstitute.com. The reaction with E1-3,4-Q specifically produces 4-OHE1-2-yl-glutathione acs.org.
Once formed, this compound is expected to enter the mercapturic acid pathway for further processing and eventual excretion. This pathway involves sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by N-acetylation of the remaining cysteine conjugate acs.org.
Future research in this area will likely focus on metabolic flux analysis to quantify the rate of formation and breakdown of this compound under various physiological and pathological conditions. Such studies will help to determine the efficiency of the glutathione conjugation pathway in detoxifying 4-hydroxyestrone and how this flux is altered by genetic, environmental, and lifestyle factors. Understanding these dynamics is crucial, as an imbalance could lead to an accumulation of the carcinogenic quinone intermediate bslonline.orgpnas.org.
Table 1: Key Enzymes in the Metabolic Network of this compound
| Enzyme Family | Specific Enzyme(s) | Role in the Pathway |
| Cytochrome P450 | CYP1B1 | Oxidation of estrone to 4-hydroxyestrone rupahealth.comresearchgate.net |
| Glutathione S-transferases | Various GST isoforms | Catalysis of the conjugation of glutathione to estrone-3,4-quinone oup.comresearchgate.netmetagenicsinstitute.com |
| Gamma-glutamyl transpeptidase | GGT | First step in the breakdown of the glutathione conjugate nih.gov |
| Dipeptidases | Various | Cleavage of the cysteinyl-glycine dipeptide |
| N-acetyltransferases | NATs | Acetylation of the cysteine conjugate to form a mercapturic acid |
Investigation of Inter-individual and Species-Specific Variations in Conjugation Pathways
Significant variations in the rates of estrogen metabolism and conjugation exist both between individuals and across different species. These differences can have profound implications for susceptibility to hormone-related diseases.
Inter-individual variability in the formation of this compound is largely attributed to genetic polymorphisms in the enzymes responsible for its metabolism ejgo.netnih.govmdpi.com. For instance, polymorphisms in the CYP1B1 gene can alter the rate of 4-hydroxyestrone formation oup.com. Similarly, genetic variations in GST genes, such as null mutations in GSTM1 and GSTT1, can impair the detoxification of estrone-3,4-quinone, potentially increasing the risk of DNA damage mdpi.com. Polymorphisms in catechol-O-methyltransferase (COMT), an enzyme that offers an alternative detoxification pathway for 4-hydroxyestrone through methylation, can also indirectly affect the flux through the glutathione conjugation pathway aacrjournals.org.
Species-specific differences in estrogen metabolism are also well-documented and are a critical consideration when using animal models to study human diseases. For example, studies in golden Syrian hamsters have been instrumental in identifying various catechol estrogen glutathione conjugates in bile, highlighting the importance of this pathway in this species nih.govoup.com. Research in rats has also provided insights into the formation of quinoid-glutathione conjugates in liver microsomes acs.orgnih.gov. However, the relative importance of different metabolic pathways can vary between species, necessitating careful extrapolation of findings to humans.
Future research should focus on large-scale population studies to further characterize the impact of genetic polymorphisms on the efficiency of 4-hydroxyestrone conjugation. Additionally, comparative studies across a broader range of species will enhance our understanding of the evolution and regulation of these critical detoxification pathways.
Characterization of Novel Biological Targets and Signaling Cascades Influenced by this compound
The primary role of this compound is considered to be detoxification, effectively neutralizing the carcinogenic potential of estrone-3,4-quinone acs.orgbioscientifica.com. By conjugating with glutathione, the quinone is prevented from forming depurinating DNA adducts that can lead to mutations and initiate cancer researchgate.netbslonline.orgpnas.org.
While the conjugate itself is generally considered a stable and inactive detoxification product, the possibility of it having its own biological targets or influencing signaling cascades is an area that remains largely unexplored. There is evidence of reversible glutathione conjugation for some estrogen metabolites, which could imply a regulatory role azregents.edu. However, for this compound, the focus has been on its role in cellular protection.
The formation of this compound is a key component of the cellular antioxidant defense system. The availability of glutathione is a critical factor in protecting cells from the damaging effects of reactive estrogen metabolites zrtlab.com. Therefore, the study of signaling cascades influenced by this conjugate is intrinsically linked to the broader cellular response to oxidative stress.
Future research is needed to investigate whether this compound has any direct biological activity or if it can modulate the activity of proteins or signaling pathways. This would involve screening for potential protein interactions and assessing its effects on various cellular processes. It is also important to consider the downstream effects of depleting cellular glutathione levels for the purpose of estrogen detoxification, as this could have wider implications for cellular redox homeostasis.
Development of Advanced Analytical Techniques for High-Sensitivity and Specificity Detection
The accurate measurement of this compound and its related metabolites in biological samples is crucial for research and potential clinical applications. However, the analysis of catechol estrogens and their conjugates is challenging due to their low concentrations, instability, and the presence of isomeric forms nih.govresearchgate.net.
Historically, immunoassays such as ELISA and RIA have been used for estrogen measurement, but they often lack the specificity required to distinguish between different metabolites and can be prone to cross-reactivity nih.gov. Consequently, mass spectrometry-based methods have become the gold standard for the analysis of estrogen metabolites nih.gov.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of catechol estrogens and their conjugates due to its high sensitivity and specificity nih.govnih.gov. This technique allows for the separation of different isomers and can provide structural information for their definitive identification nih.gov. To overcome the challenges of low concentrations and poor ionization efficiency, derivatization of the estrogen metabolites is often employed to enhance their detection by LC-MS/MS nih.govcore.ac.uk.
Table 2: Comparison of Analytical Techniques for Estrogen Metabolite Detection
| Technique | Advantages | Disadvantages |
| Immunoassays (ELISA, RIA) | Low cost, high throughput | Lack of specificity, cross-reactivity nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Good separation capabilities | Often lacks the sensitivity for low-concentration metabolites |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution and sensitivity | Requires derivatization, not suitable for thermolabile compounds |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity, high specificity, can analyze multiple metabolites simultaneously nih.govnih.gov | High cost, complex instrumentation, potential for matrix effects |
Future research in this area will focus on the development of even more sensitive and robust LC-MS/MS methods, potentially eliminating the need for derivatization through advances in ionization techniques and instrumentation. The development of high-throughput methods will also be important for analyzing large numbers of samples in epidemiological studies. Furthermore, new analytical strategies, such as the use of novel biosensors, may provide alternative approaches for the rapid and sensitive detection of these important metabolites mdpi.commdpi.com.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing 4-Hydroxyestrone-2-glutathione in laboratory settings?
- Methodological Answer : Synthesis typically involves enzymatic conjugation of estrone derivatives with glutathione, using enzymes like glutathione S-transferases (GSTs). Characterization requires high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation. Cross-check databases like SciFinder or Reaxys to verify novelty and compare spectral data with literature . For purity assessment, use HPLC with UV/Vis or fluorescence detection, ensuring ≥95% purity via peak integration .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to high sensitivity and specificity. Employ isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate the method per FDA guidelines, including linearity (R² > 0.99), recovery rates (85–115%), and limits of detection (LOD < 1 ng/mL) .
Q. How does pH and temperature affect the stability of this compound during storage?
- Methodological Answer : Conduct accelerated stability studies under varying pH (3–9) and temperatures (4°C, 25°C, 37°C). Use HPLC to monitor degradation products (e.g., free glutathione or estrone derivatives). Store lyophilized samples at -80°C in argon-purged vials to prevent oxidation .
Advanced Research Questions
Q. What mechanisms underlie the metabolic fate of this compound in hepatic cells, and how can these pathways be experimentally mapped?
- Methodological Answer : Use HepG2 cell models under normoxic/hypoxic conditions to simulate hepatic metabolism. Employ untargeted metabolomics (LC-QTOF-MS) to identify phase I/II metabolites. Inhibit GST isoforms (e.g., GSTP1) with selective inhibitors (e.g., ethacrynic acid) to dissect enzymatic contributions .
Q. How can contradictory data on the estrogenic activity of this compound be resolved?
- Methodological Answer : Compare studies for variability in experimental models (e.g., ERα vs. ERβ reporter assays) and ligand concentrations. Replicate assays using standardized protocols (e.g., OECD TG 455) with controls for glutathione interference. Perform molecular docking to assess binding affinity to estrogen receptors .
Q. What strategies are effective for studying protein-binding interactions of this compound in vivo?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with serum albumin or GST isoforms. For in vivo validation, apply fluorescent probes (e.g., BODIPY-labeled analogs) in animal models and analyze tissue distribution via confocal microscopy .
Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and what factors drive these discrepancies?
- Methodological Answer : Conduct parallel studies: in vitro using Caco-2 monolayers for permeability and microsomal stability assays, and in vivo via intravenous/oral dosing in rodents. Model data using non-compartmental analysis (NCA) to identify first-pass metabolism or efflux transporter effects (e.g., P-gp) .
Q. Can computational models predict the reactivity of this compound with reactive oxygen species (ROS)?
- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for glutathione moieties, identifying ROS-sensitive sites. Validate predictions via electron paramagnetic resonance (EPR) to detect radical intermediates in buffer systems .
Key Considerations for Researchers
- Data Reproducibility : Document experimental conditions meticulously (e.g., buffer composition, enzyme batches) and deposit raw data in repositories like Zenodo .
- Ethical and Safety Compliance : Follow OSHA/GHS guidelines for handling estrogenic compounds, including fume hood use and waste disposal protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
